3-Acetoxypyridine

Description

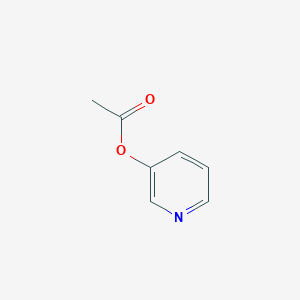

3-Acetoxypyridine (CAS: 17747-43-2), also known as 3-pyridinyl acetate or 3-OAcpy, is a pyridine derivative with an acetoxy group (-OAc) at the 3-position. Its molecular formula is C₇H₇NO₂, with a molecular weight of 137.14 g/mol . The SMILES notation is CC(=O)Oc1cccnc1, and its InChIKey is QZDWODWEESGPLC-UHFFFAOYSA-N . Structurally, it is an ester formed by the acetylation of 3-hydroxypyridine.

This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and coordination chemistry. For example, it is used to synthesize antifungal agents, polymer monomers, and spin-crossover frameworks in materials science .

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6(9)10-7-3-2-4-8-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDWODWEESGPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170315 | |

| Record name | 3-Pyridyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17747-43-2 | |

| Record name | 3-Acetoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17747-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017747432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17747-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E55385Q47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Titanium Dioxide-Sodium Oxide Catalysts

A catalyst composed of 98% TiO₂ (anatase) and 2% Na₂O demonstrates efficacy in gas-phase acetylation reactions. Key parameters include:

-

Temperature : 410°C optimal for minimizing decarboxylation side reactions.

-

Feedstock : Butyl nicotinate (boiling point 32°C higher than this compound) simplifies product separation.

Performance Metrics :

| Parameter | Value |

|---|---|

| Conversion | 93% |

| Selectivity | 78% |

| Pyridine Byproduct | 11% |

This system reduces pyridine formation compared to earlier catalysts, which exhibited 19% selectivity toward pyridine.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Tubular reactors with salt bath heating (410°C) enable large-scale synthesis. A case study using a 23.5 mm inner diameter reactor achieved:

-

Throughput : 30 g/h butyl nicotinate feed rate.

-

Byproduct Mitigation : 4% pyridine selectivity, attributed to optimized residence time and temperature gradients.

Advantages :

-

Reduced thermal degradation via rapid vaporization.

-

Nitrogen carrier gas (1 L/h) ensures consistent vapor transport.

Comparative Analysis of Ester Feedstocks

Higher alkyl esters (e.g., butyl, pentyl) improve process efficiency over methyl or ethyl analogs:

| Ester | Boiling Point Difference vs. Product | Separation Difficulty |

|---|---|---|

| Methyl nicotinate | 15–16 K | High |

| Butyl nicotinate | 32 K | Low |

The larger boiling point gap simplifies distillation, reducing energy costs by 20–30% in pilot studies.

Catalyst Regeneration and Longevity

TiO₂-Na₂O catalysts maintain activity over 60-hour operational periods with intermittent regeneration:

-

Oxidative Calcination : Airflow (500 mL/min) at 500°C for 1 hour removes carbon deposits.

-

Sodium Replenishment : Spraying with 5% NaOH solution restores basic sites.

Post-regeneration performance matches fresh catalysts, ensuring cost-effective reuse .

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxypyridine undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed back to 3-hydroxypyridine in the presence of aqueous acids or bases.

Substitution Reactions: The acetoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form pyridine derivatives with higher oxidation states.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Hydrolysis: 3-Hydroxypyridine.

Substitution: Corresponding substituted pyridine derivatives.

Oxidation: Pyridine derivatives with higher oxidation states.

Scientific Research Applications

Organic Synthesis

3-Acetoxypyridine serves as a valuable intermediate in organic synthesis. Its unique structure allows it to act as a building block for the preparation of more complex molecules. The acetoxy group enhances its reactivity, making it suitable for various chemical transformations, including:

- Hydrolysis : The ester group can be hydrolyzed to yield 3-hydroxypyridine.

- Substitution Reactions : The acetoxy group can be replaced by nucleophiles such as amines or thiols.

- Oxidation : It can be oxidized to form higher oxidation state pyridine derivatives.

Pharmacological Research

In pharmacological contexts, this compound is investigated for its potential neurotoxic effects and mechanisms. Notably, studies have shown that it can induce ataxic-like motor impairments in animal models, replicating symptoms of cerebellar ataxias. Research indicates that:

- Neurotoxicity : The compound has been used to create pharmacological lesions in the inferior olivary nucleus, which are associated with motor impairments observed in cerebellar ataxias. Experimental results demonstrate significant differences in motor function between treated and control groups, highlighting its role in studying motor coordination and neurodegeneration .

Enzyme Mechanisms and Metabolic Pathways

This compound is utilized in biological research to study enzyme mechanisms and metabolic pathways. Its ability to interact with various biological systems makes it a useful tool for understanding complex biochemical processes.

Industrial Applications

In industrial settings, this compound is used as a precursor for synthesizing active pharmaceutical ingredients (APIs) and other fine chemicals. Its role as an intermediate facilitates the production of compounds with therapeutic potential.

Case Study 1: Neurotoxic Effects in Rats

A study involving adult male Sprague-Dawley rats assessed the effects of this compound on motor function. The experimental group received an intraperitoneal injection of the compound, leading to significant impairments in coordination compared to the saline control group. Behavioral assessments using the Basso-Bresnahan-Beattie (BBB) test indicated lower scores for the treated group, confirming the neurotoxic effects of this compound .

Case Study 2: Synthesis and Chemical Transformations

Research focused on the synthesis of this compound highlighted its versatility as a precursor for various chemical transformations. The study detailed methods for synthesizing this compound through acetylation processes, demonstrating its utility in creating derivatives with distinct properties .

Mechanism of Action

The mechanism of action of 3-acetoxypyridine involves its interaction with various molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The acetoxy group can be hydrolyzed to release 3-hydroxypyridine, which can further participate in biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 3-Acetoxypyridine with structurally related pyridine derivatives, focusing on chemical properties, reactivity, and applications.

Table 1: Key Properties of this compound and Analogues

Key Differences in Reactivity and Stability

Hydrolysis Susceptibility :

- This compound undergoes hydrolysis in aqueous solutions to yield 3-hydroxypyridine, a property exploited in the synthesis of FeII-[MIV(CN)₈]⁴⁻ coordination frameworks .

- In contrast, 3-acetamidopyridine (amide) is hydrolysis-resistant due to the resonance stabilization of the amide group, making it suitable for stable crystalline structures .

Coordination Chemistry :

- The acetoxy group in 3-OAcpy acts as a labile ligand, enabling its use in dynamic coordination frameworks. For example, partial hydrolysis of 3-OAcpy to 3-OHpy in FeMo/FeNb frameworks introduces mixed-ligand systems .

- 3-Hydroxypyridine, lacking the acetyl group, forms stronger hydrogen bonds, favoring its role in rigid MOFs .

Synthetic Utility :

- This compound is synthesized via acetylation of 3-hydroxypyridine using acetic anhydride .

- 3-Acetamidopyridine requires coupling reactions (e.g., acetamide with pyridine derivatives), often involving palladium catalysts .

Research Findings

- Spin-Crossover Materials: this compound’s partial hydrolysis in FeII-[MIV(CN)₈]⁴⁻ systems creates frameworks with two-step spin transitions, a rare phenomenon in coordination chemistry .

- Pharmaceutical Intermediates : Derivatives of 3-OAcpy are precursors to antifungal agents and surface-active compounds .

- Stability in Formulations : The ester group in 3-OAcpy limits its use in aqueous formulations due to hydrolysis, whereas 3-acetamidopyridine’s stability makes it preferable for drug delivery .

Biological Activity

3-Acetoxypyridine (3-AP) is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of biological research due to its neurotoxic properties and potential therapeutic applications. This article delves into the biological activities of this compound, highlighting its neurotoxic effects, biochemical interactions, and implications for research.

This compound is characterized by its molecular formula and a molecular weight of approximately 139.14 g/mol. Its structure consists of a pyridine ring substituted with an acetoxy group, which contributes to its biological activity.

Neurotoxic Effects

This compound is primarily known for its neurotoxic effects, particularly in animal models. It acts as a metabolic antagonist to nicotinamide, leading to selective neuronal degeneration.

The neurotoxicity of this compound is attributed to its ability to disrupt nicotinamide metabolism, resulting in neuronal death in specific brain regions. Studies have shown that administration of 3-AP leads to significant loss of neurons in the inferior olive and cerebellum, which are critical for motor coordination.

Study on Mice

A study published in PubMed Central investigated the effects of this compound on C57BL/6 mice. It was found that doses exceeding 6.5 times that used for rats resulted in significant deficits in balance and gait, correlating with neuronal loss in the inferior olive . The study employed histological analyses using the NeuN marker to quantify neuronal integrity, revealing a significant relationship between neuron loss and impaired motor function.

| Dose (mg/kg) | NeuN(+) Neurons Loss | Rotorod Performance (p-value) |

|---|---|---|

| 50 | Significant | p < 0.05 |

| 500 | Severe | p < 0.001 |

Study on Rats

In another pivotal study focusing on rats, researchers observed that a single intraperitoneal injection of this compound produced signs of cerebellar ataxia within 24 hours. The study reported significant decreases in glutamic acid levels across several brain regions including the cerebellum and medulla oblongata, indicating widespread neurochemical disruption following treatment .

| Brain Region | Glutamic Acid Level (μmol/g) | Significance (p-value) |

|---|---|---|

| Cerebellum | Decreased | p < 0.05 |

| Medulla Oblongata | Decreased | p < 0.01 |

| Striatum | Decreased | p < 0.05 |

Behavioral Implications

The neurotoxic effects of this compound manifest behaviorally as ataxia and altered gait patterns. The affected animals displayed increased stride frequency and decreased stride length, indicating compromised motor coordination .

Q & A

Q. What are the established laboratory synthesis protocols for 3-Acetoxypyridine, and how can reaction efficiency be optimized?

- Methodological Answer : this compound is synthesized via acetylation of 3-hydroxypyridine using acetic anhydride under controlled conditions. Key parameters include:

- Catalyst : Pyridine or sulfuric acid as catalysts.

- Temperature : Maintain 80–100°C to ensure complete reaction.

- Purification : Recrystallization using ethanol or acetone.

Reaction efficiency can be optimized by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios of reactants. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to verify acetyl group incorporation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Refer to Safety Data Sheets (SDS) for specific antidotes and emergency procedures .

Q. What spectroscopic techniques are recommended for confirming the structure of synthesized this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., acetyl methyl group at ~2.1 ppm) and aromatic protons.

- IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular ion peak (m/z 137 for C₇H₇NO₂).

Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH conditions, and what analytical methods are suitable for monitoring degradation?

- Methodological Answer :

- Experimental Design : Incubate this compound in buffered solutions (pH 2–12) at 25°C and 40°C.

- Analysis : Use HPLC with UV detection (λ = 260 nm) to quantify degradation products. Kinetic modeling (e.g., first-order decay) can determine half-life.

- Findings : Stability decreases under alkaline conditions due to ester hydrolysis. Include controls with antioxidants (e.g., BHT) to assess oxidative degradation .

Q. What strategies can resolve contradictions in reported physicochemical properties of this compound across studies?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to evaluate methodologies in existing literature. Key steps:

Define inclusion/exclusion criteria (e.g., peer-reviewed studies with experimental data).

Assess bias in measurement techniques (e.g., purity of samples, calibration standards).

Perform meta-analysis to reconcile discrepancies in properties like solubility or melting point .

Q. How can computational modeling elucidate the reaction mechanisms involving this compound in organic synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy profiles for acetylation or hydrolysis reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. What in vitro models are appropriate for studying the biological interactions of this compound?

- Methodological Answer :

- Toxicity Screening : Use human cell lines (e.g., HepG2 for hepatic toxicity) with MTT assays to assess IC₅₀.

- Metabolic Studies : Employ liver microsomes to identify cytochrome P450-mediated metabolites.

- Ethical Compliance : Obtain IRB approval for human-derived cell lines and adhere to OECD guidelines for in vitro testing .

Data Presentation Guidelines

-

Tables : Include reaction yields, stability data, and spectral assignments. Example:

Condition (pH) Half-Life (h) Degradation Product 2 120 3-Hydroxypyridine 7 96 None 12 24 Pyridine-3-ol -

Figures : Use Arrhenius plots for thermal stability or HPLC chromatograms for degradation analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.